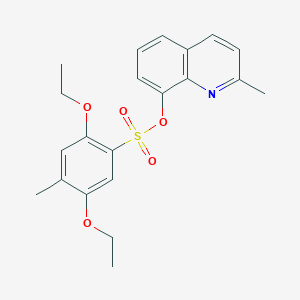![molecular formula C15H13N3O2S2 B2680171 3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 440323-46-6](/img/structure/B2680171.png)
3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a type of thiazoloquinazoline . Thiazoloquinazolines have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
The synthesis of thiazoloquinazolines involves using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established . The present report briefly outlines relevant synthetic methods employed for this class of new compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazoloquinazolines include Michael addition of the starting compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride afforded the desired thiazolo[3,2-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antioxidant, Anti-inflammatory, and Analgesic Activities : A study involving the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, including derivatives structurally related to the mentioned compound, reported significant anti-oxidant, anti-inflammatory, and analgesic activities. These compounds were synthesized using key intermediates and evaluated for their bioactivities, demonstrating potent inhibitory antioxidant activity and protective effects against DNA damage induced by bleomycin. Some compounds also showed potent anti-inflammatory activity in animal models (El-Gazzar et al., 2009).
Anticancer Activity : Another study focused on the design, synthesis, and biological evaluation of 2-pyridylquinazoline derivatives, finding potential anti-tumor and anti-microbial activities. The synthesis began with a specific bromo compound, leading to several novel cyclized products. Some of these newly synthesized compounds displayed selective antibacterial activity and were considered good candidates for further developmental studies (Eweas et al., 2021).
Antimicrobial Activity : Compounds synthesized from similar intermediates have been reported to exhibit antimicrobial activity. A notable example includes substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, which upon screening demonstrated significant antibacterial activity, with some compounds showing high potency against a range of bacterial strains (Singh et al., 2010).
Antimalarial Activity : Research exploring novel hybrid quinazolin-2,4-dione molecules as potential antimalarial agents through synthesis and in silico molecular docking studies identified compounds with high binding affinity against Plasmodium falciparum targets. These studies highlight the compound's role in developing new antimalarials (Abdelmonsef et al., 2020).
Eigenschaften
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13-9-5-1-2-6-10(9)18-12(16-13)11(22-15(18)21)14(20)17-7-3-4-8-17/h1-2,5-6H,3-4,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEAQOKUMUEULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
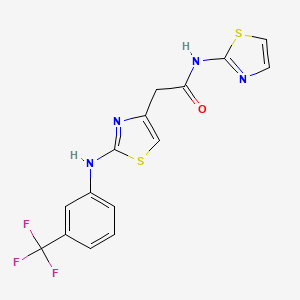
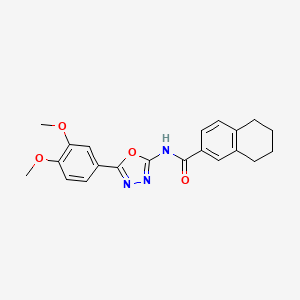
![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

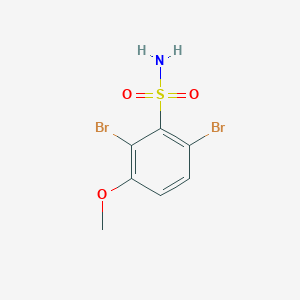
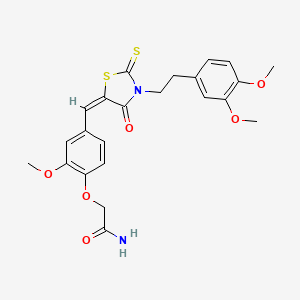
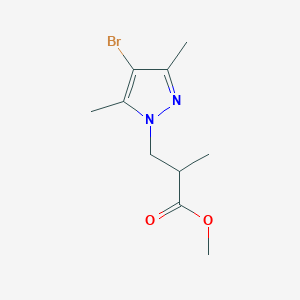
![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)
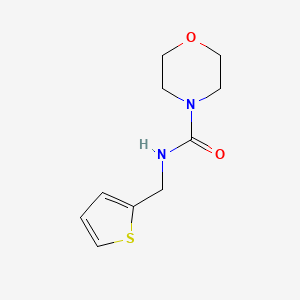
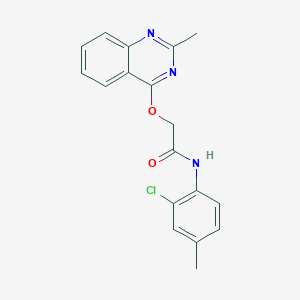

![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/no-structure.png)
![2-[Hydroxy(methyl)phosphoryl]benzoic acid](/img/structure/B2680109.png)
